Cas no 1261792-99-7 (4'-Bromo-2'-iodoacetophenone)

4'-Bromo-2'-iodoacetophenone 化学的及び物理的性質
名前と識別子
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- 4'-Bromo-2'-iodoacetophenone
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- インチ: 1S/C8H6BrIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
- InChIKey: WJKFDTAHQXCLAV-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C(C)=O)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1
4'-Bromo-2'-iodoacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034354-1g |
4'-Bromo-2'-iodoacetophenone |
1261792-99-7 | 97% | 1g |
1,475.10 USD | 2021-05-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599697-1g |
1-(4-Bromo-2-iodophenyl)ethan-1-one |
1261792-99-7 | 98% | 1g |
¥6351.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599697-500mg |
1-(4-Bromo-2-iodophenyl)ethan-1-one |
1261792-99-7 | 98% | 500mg |
¥4422.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599697-5g |
1-(4-Bromo-2-iodophenyl)ethan-1-one |
1261792-99-7 | 98% | 5g |
¥20529.00 | 2024-08-09 | |
Alichem | A013034354-500mg |
4'-Bromo-2'-iodoacetophenone |
1261792-99-7 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
Alichem | A013034354-250mg |
4'-Bromo-2'-iodoacetophenone |
1261792-99-7 | 97% | 250mg |
480.00 USD | 2021-05-31 |
4'-Bromo-2'-iodoacetophenone 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
4'-Bromo-2'-iodoacetophenoneに関する追加情報
Chemical Profile of 4'-Bromo-2'-iodoacetophenone (CAS No. 1261792-99-7) in Modern Pharmaceutical Research
4'-Bromo-2'-iodoacetophenone, identified by the Chemical Abstracts Service Number (CAS No.) 1261792-99-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bichlorinated aromatic ketone serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features—comprising both bromine and iodine substituents on a phenyl ring coupled with an acetyl group—make it a valuable building block for constructing complex pharmacophores.
The compound’s significance stems from its ability to participate in multiple types of organic transformations, including cross-coupling reactions, nucleophilic substitutions, and condensation reactions. These chemical properties are particularly exploited in the synthesis of heterocyclic compounds, which are widely recognized for their pharmacological efficacy across diverse therapeutic domains. Recent advancements in synthetic methodologies have further highlighted the utility of 4'-Bromo-2'-iodoacetophenone in constructing intricate molecular architectures, thereby facilitating the discovery of new drug candidates.
In contemporary pharmaceutical research, 4'-Bromo-2'-iodoacetophenone is frequently employed in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its role as a precursor in synthesizing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromo and iodo substituents on the aromatic ring provide distinct handles for further functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules. This flexibility is particularly advantageous when designing compounds with high selectivity and low toxicity.
Moreover, the compound has been utilized in the preparation of fluorescent probes for biochemical assays. The presence of both halogen atoms enhances its reactivity with various nucleophiles, allowing for the facile introduction of spectroscopic tags without compromising structural integrity. Such probes are essential tools in understanding dynamic cellular processes, including protein-protein interactions and metabolic pathways. The growing demand for high-throughput screening tools has positioned 4'-Bromo-2'-iodoacetophenone as a cornerstone intermediate in this rapidly evolving field.
Recent publications highlight its application in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient coupling partner to introduce bromo or iodo functionalities into biaryl systems. These biaryl structures are prevalent in many FDA-approved drugs due to their favorable pharmacokinetic profiles. By leveraging 4'-Bromo-2'-iodoacetophenone, researchers can streamline synthetic routes, reducing both cost and environmental impact—a critical consideration in sustainable chemistry practices.
The compound’s role extends beyond academic research into industrial applications. Pharmaceutical companies have adopted its use in large-scale syntheses where precise control over regioselectivity is paramount. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthetic sequences without degradation or side-product formation. This reliability has been instrumental in accelerating drug development pipelines, particularly for diseases requiring urgent therapeutic intervention.
From a mechanistic standpoint, 4'-Bromo-2'-iodoacetophenone exemplifies how structural modifications can influence reactivity patterns. The interplay between bromine and iodine substituents creates a balance between electrophilic and nucleophilic accessibility, which is harnessed by medicinal chemists to optimize lead compounds. Computational studies have further elucidated how these substituents modulate electronic distributions across the aromatic system, offering insights into how small changes can dramatically alter biological activity.
The compound’s versatility is also reflected in its use as a precursor for photoactivatable probes. By incorporating photochemically responsive groups derived from 4'-Bromo-2'-iodoacetophenone, scientists can develop tools that dynamically alter their properties upon exposure to light. This capability is invaluable for studying temporal dynamics within cells and has opened new avenues in photodynamic therapy research.
In summary,4'-Bromo-2'-iodoacetophenone (CAS No. 1261792-99-7) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes enable diverse chemical transformations that are essential for developing innovative therapeutic agents across multiple disease indications. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a fundamental tool in medicinal chemistry laboratories worldwide.
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